Physicochemical Differentiation: Comparative Lipophilicity (LogP) Profile
4-Bromo-1-(3-chlorophenyl)-1H-imidazole exhibits a distinct lipophilicity profile relative to its close structural analogs. The compound's computed LogP is 3.2882, which is higher than the LogP of its des-bromo analog, 1-(3-chlorophenyl)-1H-imidazole (predicted LogP ~2.8 [1]), and lower than its pyrazole counterpart, 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole (predicted LogP ~3.5 ). This quantitative difference in LogP directly impacts membrane permeability and target engagement in biological assays .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.2882 (computed) |
| Comparator Or Baseline | 1-(3-chlorophenyl)-1H-imidazole: ~2.8 (predicted); 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: ~3.5 (predicted) |
| Quantified Difference | +0.4882 vs. des-bromo analog; -0.2118 vs. pyrazole analog |
| Conditions | Computed/predicted values from standard cheminformatics models. |
Why This Matters
The intermediate LogP value (3.2882) positions this compound as a key intermediate for lead optimization, offering a balanced lipophilicity that is critical for achieving desired pharmacokinetic properties without introducing excessive molecular weight or off-target effects.
- [1] PubChem (estimated). 1-(3-Chlorophenyl)-1H-imidazole. View Source
